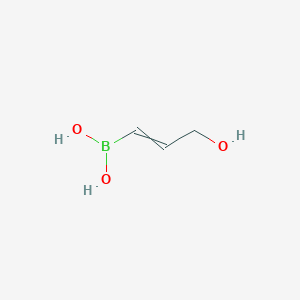
3-Hydroxy-1-propenyl-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(3-Hydroxyprop-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyprop-1-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid typically involves the hydroboration of propargyl alcohol followed by oxidation. A common method includes the use of borane-tetrahydrofuran (BH3-THF) complex to hydroborate propargyl alcohol, forming the corresponding boronic ester. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
(E)-(3-Hydroxyprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to interact with various molecular targets, including enzymes and receptors, by forming stable yet reversible complexes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Vinylboronic acid: Similar in structure but lacks the hydroxy group, making it less versatile in certain reactions.
Phenylboronic acid: Contains a phenyl group instead of the hydroxyprop-1-en-1-yl moiety, leading to different reactivity and applications.
Allylboronic acid: Similar in having an alkene group but differs in the position and nature of the substituents.
Uniqueness: (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid is unique due to its combination of a boronic acid group with a hydroxyprop-1-en-1-yl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring reversible covalent interactions and specific functional group compatibility .
Propiedades
Fórmula molecular |
C3H7BO3 |
|---|---|
Peso molecular |
101.90 g/mol |
Nombre IUPAC |
3-hydroxyprop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2 |
Clave InChI |
VKTVCKMJDVZYSO-UHFFFAOYSA-N |
SMILES canónico |
B(C=CCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


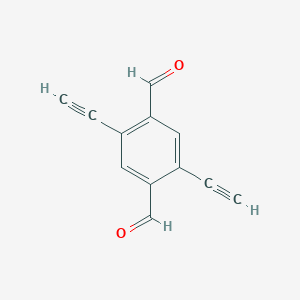
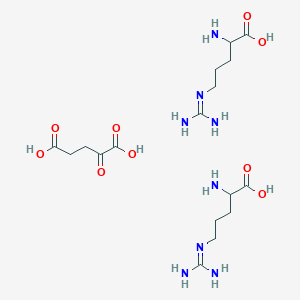
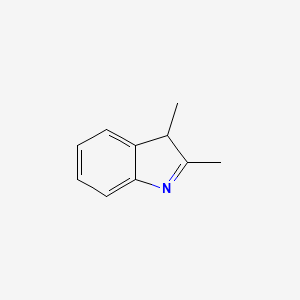
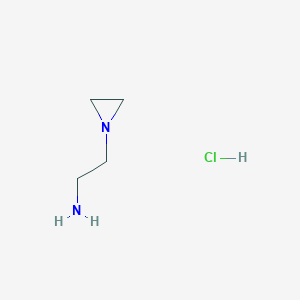
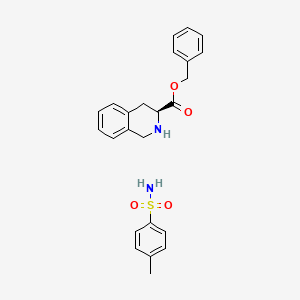
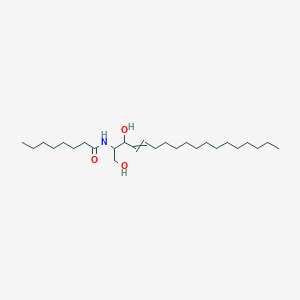
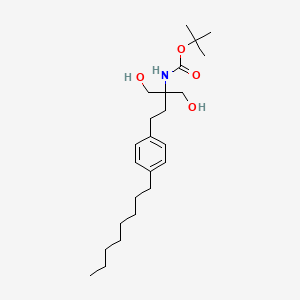
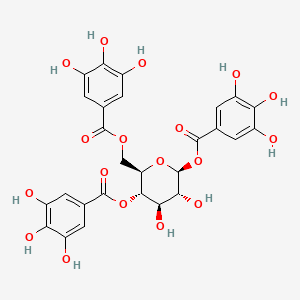

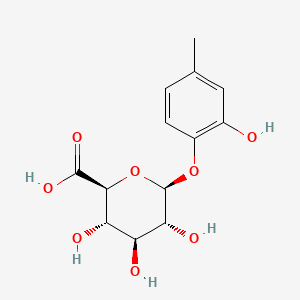
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
